1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-6-5-7-18(14-17)15-21-10-12-22(13-11-21)16-19-8-3-4-9-20(19)23-2/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGPFFSSGWHDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with 2-methoxybenzyl chloride and 3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These optimizations might include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Methoxybenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the benzyl rings can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Reagents like nitric acid (HNO₃), bromine (Br₂), or sulfuric acid (H₂SO₄) are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield benzoic acid derivatives, while reduction with LiAlH₄ can produce primary amines.
Scientific Research Applications
1-(2-Methoxybenzyl)-4-(3-methylbenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition. Its structural features make it a potential candidate for investigating interactions with biological macromolecules.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, where specific functional groups are required.
Mechanism of Action
The mechanism by which 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine exerts its effects depends on its interaction with molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The methoxy and methyl groups on the benzyl rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cholinergic System Modulation
The target compound’s 2-methoxybenzyl group aligns with carbazole hybrids (e.g., compound 49b ) that inhibit AChE (IC50: 0.773 µM) and activate α7 nAChRs, addressing both amyloid-β aggregation and cholinergic deficits in AD . In contrast, meclizine lacks direct AChE activity but modulates histaminergic and dopaminergic pathways .
Antimicrobial Activity
Cytotoxicity
1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) show nanomolar cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, likely due to benzoyl chloride-derived electrophilic properties . The target compound’s substituents (methyl and methoxy groups) may reduce cytotoxicity but enhance receptor specificity.
Receptor Binding and Selectivity
SA4503, a sigma-1 agonist, demonstrates high receptor affinity (Ki: 17 nM) due to its 3,4-dimethoxyphenethyl group, whereas the target compound’s 2-methoxybenzyl group favors cholinergic targets over sigma receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, and how can purity be optimized?
- Methodology :
- Step 1 : React 1-(2-methoxybenzyl)piperazine with 3-methylbenzyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Stir at room temperature for 6–12 hours .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress using TLC (hexane:ethyl acetate, 2:1) .
- Optimization : Use anhydrous Na₂SO₄ for drying organic extracts and reduce pressure during solvent evaporation to minimize decomposition .
Q. How can researchers validate the structural integrity of 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR. For example, methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.2 ppm) .
- Mass Spectrometry : Verify molecular weight (expected m/z: ~324.4 for [M+H]⁺) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across structurally analogous piperazine derivatives?
- Approach :
- Dose-Response Studies : Compare IC₅₀ values for antimicrobial or anticancer activity using standardized assays (e.g., MTT for cytotoxicity) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl moiety to enhance binding affinity, as seen in 1-(3-methoxybenzoyl)-4-(2-nitrophenylmethyl)piperazine .
- Statistical Analysis : Apply ANOVA to identify significant differences in activity between analogs, controlling for variables like solvent choice or cell line specificity .
Q. How can computational methods predict the pharmacokinetic profile of 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like dopamine D3 receptors (PDB ID: 3PBL). Prioritize compounds with ΔG < -7 kcal/mol .
- ADMET Prediction : Employ SwissADME to estimate properties:
- LogP : ~3.5 (moderate lipophilicity)
- BBB Permeability : Likely CNS-penetrant due to piperazine core .
- Metabolic Stability : Screen for CYP3A4/2D6 interactions using liver microsome assays .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
- Design Framework :
- Variable Substituents : Synthesize analogs with halogen (e.g., -Cl, -F) or methoxy groups at the 2-/3-positions of the benzyl rings .
- Biological Testing :
| Substituent | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 2-OCH₃ | 12.3 ± 1.2 | 25.0 ± 2.1 |
| 3-CH₃ | 18.9 ± 1.8 | 32.5 ± 3.0 |
| 4-F | 8.7 ± 0.9 | 18.4 ± 1.6 |
- Statistical Validation : Use multiple regression to correlate substituent electronic effects (Hammett σ) with activity .
Data Interpretation and Optimization
Q. How should researchers address low yields in the alkylation step during synthesis?
- Troubleshooting :
- Solvent Choice : Replace DMF with acetonitrile to reduce side reactions (e.g., N-alkylation vs. O-alkylation) .
- Catalyst Optimization : Introduce KI (10 mol%) to enhance reactivity of 3-methylbenzyl bromide .
- Temperature Control : Increase reaction temperature to 50°C for faster kinetics but monitor for decomposition via TLC .
Q. What methodologies are recommended for analyzing this compound’s interaction with serum proteins?
- Techniques :
- Fluorescence Quenching : Measure binding constants (Kₐ) using bovine serum albumin (BSA) and a fluorimeter (λₑₓ = 280 nm). A Kₐ > 10⁴ M⁻¹ suggests strong binding .
- Circular Dichroism : Detect conformational changes in BSA upon compound binding, indicating potential pharmacokinetic interactions .
Comparative and Mechanistic Studies
Q. How does the substitution pattern on the benzyl groups influence this compound’s selectivity for kinase targets?
- Key Findings :
- 2-Methoxy Group : Enhances selectivity for MAPK over EGFR due to steric hindrance .
- 3-Methyl Group : Reduces off-target binding to hERG channels, minimizing cardiotoxicity risk .
- Comparative Data :
| Target | Inhibition (%) at 10 μM |
|---|---|
| MAPK14 | 78 ± 5 |
| EGFR | 22 ± 3 |
| hERG | 15 ± 2 |
Q. What in vitro models are suitable for evaluating neuropharmacological activity?
- Models :
- Dopaminergic Neurons (SH-SY5Y) : Assess neuroprotection against MPP⁺-induced toxicity (EC₅₀ < 20 μM suggests efficacy) .
- Microglial Cells (BV-2) : Measure TNF-α suppression to evaluate anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
